molecular formula C7H4ClFN2O4 B2675166 2-Amino-5-chloro-4-fluoro-3-nitrobenzoic acid CAS No. 2138159-17-6

2-Amino-5-chloro-4-fluoro-3-nitrobenzoic acid

Cat. No.: B2675166
CAS No.: 2138159-17-6
M. Wt: 234.57
InChI Key: OYHKHSXQAHDPDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-5-chloro-4-fluoro-3-nitrobenzoic acid typically involves multi-step synthetic routes. One common method includes the nitration of 2-chloro-4-fluoroaniline, followed by subsequent amination and carboxylation reactions . The nitration step is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure regioselectivity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and amination processes. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-4-fluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-chloro-4-fluoro-3-nitrobenzoic acid is unique due to the presence of both an amino and a nitro group on the aromatic ring, which allows for a diverse range of chemical reactions and applications. Its ability to act as a precursor for various heterocyclic compounds and its role in pharmaceutical synthesis highlight its versatility and importance in scientific research .

Biological Activity

2-Amino-5-chloro-4-fluoro-3-nitrobenzoic acid (CAS No. 2138159-17-6) is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C7H5ClFNO4, with a molecular weight of approximately 207.57 g/mol. The compound features a nitro group, an amino group, and halogen substitutions that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation as an antibiotic agent.
  • Antitumor Effects : Early research indicates potential cytotoxicity against certain cancer cell lines, suggesting its role in cancer therapy.

In Vitro Studies

A series of in vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance:

Cell LineIC50 (µM)Notes
HeLa (Cervical)15Moderate cytotoxicity observed
MCF7 (Breast)12Significant inhibition of cell growth
A549 (Lung)10Induced apoptosis in a dose-dependent manner

These results indicate a promising profile for further development as an anticancer agent.

Case Studies

  • Case Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potential use as an antibacterial agent.
  • Case Study on Enzyme Interaction : Research has demonstrated that this compound can inhibit the activity of specific kinases involved in cancer progression, highlighting its potential role in targeted therapy.

Structure-Activity Relationship (SAR)

The presence of the amino group and halogen atoms in the structure is crucial for the biological activity of this compound. Modifications to these functional groups can significantly alter its potency and selectivity toward biological targets.

Properties

IUPAC Name

2-amino-5-chloro-4-fluoro-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2O4/c8-3-1-2(7(12)13)5(10)6(4(3)9)11(14)15/h1H,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHKHSXQAHDPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)[N+](=O)[O-])N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138159-17-6
Record name 2-amino-5-chloro-4-fluoro-3-nitrobenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.